molecular formula C7H5F2NS B062757 2,4-difluorobenzene-1-carbothioamide CAS No. 175276-92-3

2,4-difluorobenzene-1-carbothioamide

Cat. No.: B062757
CAS No.: 175276-92-3
M. Wt: 173.19 g/mol
InChI Key: MOHAZBCWHUCIEX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Difluorothiobenzamide typically involves the reaction of 2,4-difluorobenzonitrile with a thiol reagent under specific conditions. One common method includes the use of hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the thiobenzamide . Industrial production methods may involve more advanced techniques and optimizations to increase yield and purity.

Chemical Reactions Analysis

2,4-Difluorothiobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and various solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Difluorothiobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Difluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

2,4-Difluorothiobenzamide can be compared with other similar compounds, such as:

The uniqueness of 2,4-Difluorothiobenzamide lies in its thiol group, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,4-difluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHAZBCWHUCIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381882
Record name 2,4-Difluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-92-3
Record name 2,4-Difluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIFLUOROBENZENE-1-CARBOTHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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